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Compound of Interest

Compound Name: 5-Bromo-2-(methylsulfinyl)pyridine

CAS No.: 1193244-90-4

Cat. No.: B3220238

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected

spectroscopic characteristics of 5-Bromo-2-(methylsulfinyl)pyridine. As a key intermediate in

medicinal chemistry and materials science, a thorough understanding of its spectral properties

is crucial for synthesis, quality control, and structural elucidation. This document, authored from

the perspective of a Senior Application Scientist, offers field-proven insights into the nuclear

magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this

compound. While direct experimental data for 5-Bromo-2-(methylsulfinyl)pyridine is not

widely published, this guide synthesizes information from structurally related analogs and

established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features
5-Bromo-2-(methylsulfinyl)pyridine possesses a unique combination of functional groups

that influence its electronic and, consequently, its spectroscopic properties. The pyridine ring

provides a heterocyclic aromatic core. The bromine atom at the 5-position acts as an electron-

withdrawing group through induction, while the methylsulfinyl group at the 2-position is a chiral
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sulfoxide that can be expected to exert a significant electronic and steric influence on the

molecule.

Caption: Molecular structure of 5-Bromo-2-(methylsulfinyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 5-Bromo-2-(methylsulfinyl)pyridine are

summarized below.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the methyl protons and the

three aromatic protons on the pyridine ring.
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Proton

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Rationale

-S(O)CH₃ ~2.7 - 2.9 Singlet N/A

The methyl

protons are

adjacent to the

electron-

withdrawing

sulfoxide group,

leading to a

downfield shift

compared to a

simple methyl

sulfide.

H-3 ~7.8 - 8.0
Doublet of

doublets

J(H3-H4) ≈ 8.5,

J(H3-H6) ≈ 0.5

This proton is

ortho to the

electron-

withdrawing

sulfinyl group,

resulting in a

downfield shift. It

will show a large

coupling to H-4

and a small long-

range coupling to

H-6.

H-4 ~8.0 - 8.2 Doublet of

doublets

J(H4-H3) ≈ 8.5,

J(H4-H6) ≈ 2.5

This proton is

situated between

the bromine and

the nitrogen

atom's influence,

leading to a

significant

downfield shift. It

will exhibit
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coupling to both

H-3 and H-6.

H-6 ~8.6 - 8.8 Doublet J(H6-H4) ≈ 2.5

This proton is

ortho to the

nitrogen atom

and will be the

most deshielded

aromatic proton.

It will appear as

a doublet due to

coupling with H-

4.

Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the

molecule.
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Carbon
Predicted Chemical Shift

(ppm)
Rationale

-S(O)CH₃ ~40 - 45

The methyl carbon is attached

to the sulfoxide group,

resulting in a moderate

downfield shift.

C-2 ~160 - 165

This carbon is directly attached

to the electronegative nitrogen

and the sulfinyl group, causing

a significant downfield shift.

C-3 ~122 - 126

This carbon is expected to be

relatively upfield compared to

the other aromatic carbons

due to its position relative to

the substituents.

C-4 ~140 - 145

The deshielding effect of the

adjacent bromine atom will

cause a downfield shift for this

carbon.

C-5 ~115 - 120

The carbon bearing the

bromine atom will be

significantly shielded by the

heavy atom effect.

C-6 ~150 - 155

The carbon atom ortho to the

nitrogen will be strongly

deshielded.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 5-Bromo-2-(methylsulfinyl)pyridine, electron ionization (EI) would likely

lead to the following observations.
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Ion Predicted m/z Interpretation

[M]⁺ 234/236

The molecular ion peak will

exhibit a characteristic isotopic

pattern for bromine, with two

peaks of nearly equal intensity

separated by 2 m/z units (⁷⁹Br

and ⁸¹Br).[1]

[M-O]⁺ 218/220

Loss of an oxygen atom from

the sulfoxide group is a

common fragmentation

pathway.

[M-CH₃]⁺ 219/221 Loss of the methyl group.

[M-S(O)CH₃]⁺ 155/157

Cleavage of the C-S bond,

resulting in the 5-

bromopyridine cation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pdf.benchchem.com/1613/Spectroscopic_Analysis_of_5_Bromo_N_phenylpyridin_3_amine_and_its_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3220238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted

Wavenumber (cm⁻¹)
Vibrational Mode Rationale

C-H (aromatic) ~3050 - 3100 Stretching
Characteristic for

aromatic C-H bonds.

C-H (aliphatic) ~2900 - 3000 Stretching
Corresponding to the

methyl group.

C=N, C=C ~1550 - 1600 Ring stretching
Vibrations of the

pyridine ring.

S=O ~1040 - 1060 Stretching

The sulfoxide S=O

stretch is a strong and

characteristic

absorption.[2]

C-Br ~500 - 600 Stretching

The C-Br stretching

vibration is typically

found in the fingerprint

region.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 5-Bromo-
2-(methylsulfinyl)pyridine.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer.

Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts

should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically using a

proton-decoupled pulse sequence. A larger number of scans will be required compared to

the ¹H spectrum.
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Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or a gas chromatograph.

Ionization: Use a standard electron ionization energy of 70 eV.

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-

300).

IR Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[3]

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

Synthesis & Purification Spectroscopic Analysis

Synthesis Purification NMRSample Prep MS IR Data Interpretation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 5-Bromo-2-(methylsulfinyl)pyridine.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR

spectroscopic data for 5-Bromo-2-(methylsulfinyl)pyridine. By leveraging data from

analogous structures and fundamental principles, researchers, scientists, and drug

development professionals can better anticipate the spectral features of this important chemical

intermediate. The provided protocols offer a standardized approach for experimental

verification. This comprehensive understanding is essential for ensuring the identity, purity, and
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structural integrity of 5-Bromo-2-(methylsulfinyl)pyridine in various research and

development applications.

References
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-

DIHYDROXY PYRIDINE. Available from: [Link]

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct

Pyridines and Quinolines. Available from: [Link]

Supporting Information for A typical procedure for the deoxygenation of amine N-oxides.

Available from: [Link]

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling

Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical

Investigations and Biological Activities. Available from: [Link]

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-

pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active,

Potent Dual Endothelin Receptor Antagonist. Available from: [Link]

NIST WebBook. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. Available from: [Link]

PubChemLite. 2-bromo-5-(methylsulfonyl)pyridine (C6H6BrNO2S). Available from: [Link]

PubChemLite. 5-bromo-2-(methylthio)pyridine (C6H6BrNS). Available from: [Link]

PMC. 5-Bromo-2-methylpyridine N-oxide. Available from: [Link]

ResearchGate. 2-Bromo-5-methylpyridine. Available from: [Link]

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.

Available from: [Link]

NIST WebBook. Pyridine, 2-bromo-. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b3220238/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-bromo-2-methylsulfinyl-pyridine-a-technical-guide
https://www.researchgate.net/publication/285168095_INFRARED_ABSORPTION_SPECTRA_OF_5-BROMO-2-3-DIHYDROXY_PYRIDINE
https://www.rsc.org/suppdata/c6/sc/c6sc02801a/c6sc02801a.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob00036a/c5ob00036a.pdf
https://www.mdpi.com/1420-3049/22/2/194
https://pubs.acs.org/doi/10.1021/jm3008246
https://webbook.nist.gov/cgi/cbook.cgi?ID=C28803&Mask=200
https://pubchemlite.deep-matter.io/compound/9899483
https://pubchemlite.deep-matter.io/compound/11424251
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960907/
https://www.researchgate.net/publication/291953264_2-Bromo-5-methylpyridine
https://www.researchgate.net/publication/242157159_Vibrational_Spectroscopic_Studies_and_ab_initio_Calculations_of_Pyridine-3-sulfonic_Acid
https://webbook.nist.gov/cgi/cbook.cgi?ID=C109046&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3220238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. asianpubs.org [asianpubs.org]

3. jir.mewaruniversity.org [jir.mewaruniversity.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-
(methylsulfinyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3220238/docs#spectroscopic-characterization-of-5-
bromo-2-methylsulfinyl-pyridine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3220238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

